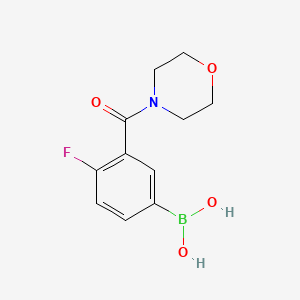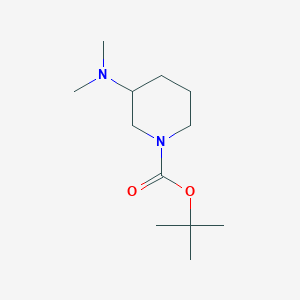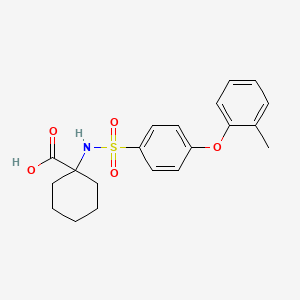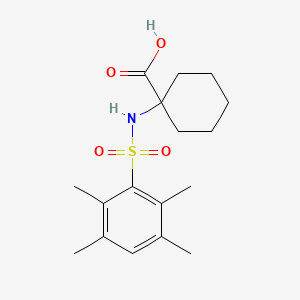
Ácido 4-fluoro-3-(morfolina-4-carbonil)fenilborónico
Descripción general
Descripción
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H13BFNO4 and its molecular weight is 253.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ácido 4-fluoro-3-(morfolina-4-carbonil)fenilborónico: Un análisis exhaustivo:
Inhibidores de VEGFR-2
Este compuesto se utiliza en la síntesis de derivados de arilftalatacina, que son inhibidores potentes y biodisponibles por vía oral del receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2). Estos inhibidores juegan un papel crucial en la regulación de la angiogénesis, el proceso mediante el cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes, lo cual es un factor crítico en la progresión del cáncer y otras enfermedades .
Aplicaciones en ciencia de materiales
Los científicos en investigación de ciencia de materiales utilizan este compuesto debido a sus propiedades únicas. Se puede utilizar en el desarrollo de nuevos materiales con aplicaciones potenciales en diversos campos como la electrónica, los recubrimientos y los compuestos avanzados .
Síntesis química
El grupo ácido borónico en este compuesto lo convierte en un reactivo valioso en la síntesis química, particularmente en las reacciones de acoplamiento de Suzuki, que se utilizan ampliamente para formar enlaces carbono-carbono en la química orgánica .
Cromatografía
En cromatografía, este compuesto se puede utilizar como material estándar o de referencia debido a su estructura química distintiva, lo que ayuda en la identificación y cuantificación de mezclas complejas .
Investigación analítica
Debido a su singular grupo ácido borónico, este compuesto encuentra aplicaciones en la investigación analítica, donde se puede utilizar para la detección y cuantificación de diversas sustancias biológicas .
Investigación en ciencias de la vida
En la investigación en ciencias de la vida, la capacidad de este compuesto para interactuar con moléculas biológicas lo hace útil para estudiar reacciones enzimáticas, interacciones de proteínas y otros procesos bioquímicos .
Desarrollo de fármacos
El papel del compuesto en la síntesis de inhibidores de VEGFR-2 también indica su posible uso en procesos de desarrollo de fármacos, particularmente para enfermedades donde la angiogénesis es un factor .
Técnicas de diagnóstico avanzadas
Su estructura química única permite su uso en técnicas de diagnóstico avanzadas, sirviendo potencialmente como sonda molecular o agente de contraste en estudios de imagen .
Mecanismo De Acción
Target of Action
It is used for the synthesis of a series of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a significant role in angiogenesis, the formation of new blood vessels from pre-existing ones .
Mode of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which has undergone oxidative addition with an electrophilic organic group .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of many biochemical pathways, particularly in the synthesis of biologically active compounds .
Pharmacokinetics
The compound’s bioavailability is suggested by its use in the synthesis of orally bioavailable inhibitors of vegfr-2 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is used in the synthesis of various pharmaceutical and biologically active compounds, including potent inhibitors of VEGFR-2 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The compound itself is typically stored in a refrigerator .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. Additionally, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can bind to diols and hydroxyl-containing biomolecules, making it useful in the study of carbohydrate-binding proteins and glycoproteins .
Cellular Effects
The effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins. Furthermore, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid affects gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also interact with nucleic acids, influencing gene expression by binding to DNA or RNA and altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without inducing toxicity .
Metabolic Pathways
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can affect metabolic flux by altering the levels of key metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with enzymes and proteins, thereby modulating its biochemical activity .
Propiedades
IUPAC Name |
[4-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOQRNXQBBPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660214 | |
| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-29-1 | |
| Record name | B-[4-Fluoro-3-(4-morpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine](/img/structure/B1387865.png)



![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)

![2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1387874.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1387885.png)

![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)
